molecular formula C8H9NO2 B587519 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 144791-44-6

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B587519
CAS No.: 144791-44-6
M. Wt: 151.165
InChI Key: ORZPSLMKWIIQSJ-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid is a heterocyclic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentadiene with an appropriate nitrile, followed by hydrolysis to yield the desired carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring structure and the presence of a carboxylic acid functional group

Properties

IUPAC Name

2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h4,9H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZPSLMKWIIQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CNC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665030
Record name 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144791-44-6
Record name 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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